molecular formula C11H13Cl3N2 B3077996 2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 1049736-67-5

2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

Cat. No. B3077996
CAS RN: 1049736-67-5
M. Wt: 279.6 g/mol
InChI Key: HUYCTEWGLRHGFK-UHFFFAOYSA-N
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Description

2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C11H12Cl2N2.ClH . It is a derivative of indole, a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of this compound consists of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The indole ring is substituted at the 2-position with an ethanamine group and at the 6 and 7 positions with chlorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 279.593 Da and a mono-isotopic mass of 278.014435 Da .

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

  • Application: Copper (II) complexes with ligands similar to 2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine have been studied for their DNA binding properties and cytotoxicity against cancer cell lines. These complexes demonstrate significant DNA binding propensity and minor structural changes to calf thymus DNA, suggesting potential applications in cancer research and treatment (Kumar et al., 2012).

Synthesis and Structure of Rare-Earth Metal Amido Complexes

  • Application: Reactions involving pyrrolyl-functionalized indoles, closely related to the structure of 2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine, have been used to produce novel trinuclear rare-earth metal amido complexes. These complexes, which incorporate the indolyl ligand, show high catalytic activity for hydrophosphonylation of aldehydes and ketones, indicating their potential use in organic synthesis and catalysis (Yang et al., 2014).

Development of Efflux Pump Inhibitors

  • Application: Derivatives of 1-(1H-indol-3-yl)ethanamine, structurally related to the compound , have been synthesized and studied for their ability to inhibit the Staphylococcus aureus NorA efflux pump. This research highlights the potential of such compounds in combating antibiotic resistance (Héquet et al., 2014).

Asymmetric Synthesis of Complex Molecules

  • Application: The compound has been utilized in the asymmetric synthesis of complex molecular structures. For instance, the direct and enantioselective iso-Pictet-Spengler reactions involving similar indole derivatives have been reported, allowing access to underexplored indole-based core structures in medicinal chemistry (Schönherr & Leighton, 2012).

Antimicrobial and Antifungal Activities

  • Application: Some indole derivatives, structurally similar to 2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine, have been synthesized and evaluated for their antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents (Sanna et al., 2018).

Safety and Hazards

While specific safety and hazard information for 2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is not available, it’s important to handle all chemical substances with care, using appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future directions of research on 2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride and similar compounds could involve further exploration of their potential anticancer activity, particularly their interactions with oncogenic K-Ras proteins . Additionally, the synthesis and characterization of new indole derivatives could provide valuable insights into the structure-activity relationships of these compounds .

properties

IUPAC Name

2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2.ClH/c1-6-7(4-5-14)8-2-3-9(12)10(13)11(8)15-6;/h2-3,15H,4-5,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYCTEWGLRHGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=C(C=C2)Cl)Cl)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
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2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
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2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
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2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
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2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
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2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

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